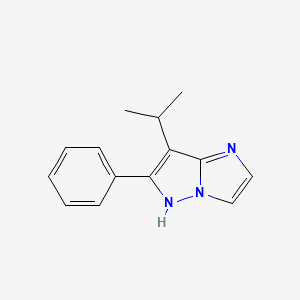
7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyrazole is a heterocyclic compound that belongs to the class of imidazo-pyrazoles This compound is characterized by its unique structure, which includes an imidazo ring fused to a pyrazole ring, with a phenyl group at the 6th position and an isopropyl group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-phenylpyrazole with isopropyl isocyanide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and isopropyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyrazole has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Material Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe in biological assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the target .
Comparison with Similar Compounds
Similar Compounds
- 7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyridine
- 7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)thiazole
- 7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)oxazole
Uniqueness
Compared to similar compounds, 7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyrazole exhibits unique properties due to the presence of the pyrazole ring. This ring structure imparts distinct electronic and steric characteristics, which can influence the compound’s reactivity and interaction with biological targets .
Properties
CAS No. |
130598-83-3 |
|---|---|
Molecular Formula |
C14H15N3 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
6-phenyl-7-propan-2-yl-5H-imidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C14H15N3/c1-10(2)12-13(11-6-4-3-5-7-11)16-17-9-8-15-14(12)17/h3-10,16H,1-2H3 |
InChI Key |
ZZLBUIQATLYXHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(NN2C1=NC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















